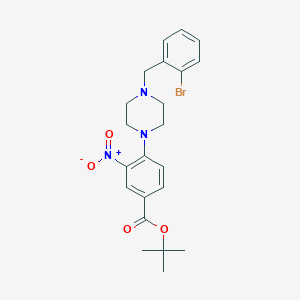

tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate

描述

tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate is a synthetic organic compound featuring a tert-butyl ester backbone, a piperazine ring substituted with a 2-bromobenzyl group, and a nitro functional group at the 3-position of the benzoate moiety. The tert-butyl ester enhances steric bulk and stability, while the 2-bromobenzyl group introduces both electronic and steric effects. The nitro group at the 3-position is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions. This compound is likely synthesized via multi-step reactions involving nucleophilic substitution and esterification, as inferred from analogous procedures in the literature (e.g., di-tert-butyl dicarbonate-mediated carbamate formation in ) .

属性

IUPAC Name |

tert-butyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O4/c1-22(2,3)30-21(27)16-8-9-19(20(14-16)26(28)29)25-12-10-24(11-13-25)15-17-6-4-5-7-18(17)23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCBGSSEFOCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733013 | |

| Record name | tert-Butyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012060-13-7 | |

| Record name | tert-Butyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a piperazine moiety, a nitro group, and a bromobenzyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H26BrN3O4

- Molecular Weight : 476.36 g/mol

- CAS Number : 1012060-13-7

The biological activity of tert-butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of the nitro group is known to enhance the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes. This mechanism is common among nitro-containing compounds, which may generate reactive intermediates that damage cellular components.

- Neuroprotective Effects : Research indicates that derivatives of similar compounds exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The piperazine ring is often associated with neuroactive properties, influencing neurotransmitter systems.

- Antitumor Activity : Some studies suggest that this class of compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death .

Biological Activity Data

A summary of various studies exploring the biological activity of related compounds is presented in the table below:

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Neuroprotection in Animal Models : A study involving mouse models demonstrated that administration of related piperazine derivatives resulted in significant neuroprotection against neurotoxic agents, suggesting potential applications in neurodegenerative disease treatment .

- Antimicrobial Efficacy : In vitro assays showed that tert-butyl 4-(4-bromobenzyl)piperazine derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, indicating their potential as new antibiotic candidates.

- Cancer Research : Investigations into the apoptotic effects of piperazine-based compounds revealed that they could effectively induce cell death in various cancer cell lines, including breast cancer (MCF-7), highlighting their potential as anticancer agents .

科学研究应用

Medicinal Chemistry

tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders and certain cancers.

Case Study: Antidepressant Activity

A study investigated the compound's effects on serotonin receptors, revealing its potential as a selective serotonin reuptake inhibitor (SSRI). The compound showed promising results in preclinical trials, indicating its efficacy in enhancing mood and alleviating symptoms of depression.

Anticancer Research

The compound's ability to inhibit specific cancer cell lines has been documented. Research demonstrated that it could induce apoptosis in various cancer cells, including breast and prostate cancer lines.

Case Study: In Vitro Anticancer Activity

In vitro assays indicated that tert-butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate significantly reduced cell viability in MCF-7 (breast cancer) cells when treated at concentrations above 10 µM. The mechanism of action appears to involve the modulation of apoptotic pathways.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology. Its effects on dopamine and norepinephrine pathways suggest potential applications in treating disorders such as schizophrenia and ADHD.

Case Study: Dopamine Receptor Modulation

Research conducted on animal models indicated that the compound could enhance dopaminergic activity, leading to improved cognitive functions. This positions it as a candidate for further development as a treatment for cognitive deficits associated with neurodegenerative diseases.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

The following table highlights key structural and functional differences between tert-Butyl 4-(4-(2-bromobenzyl)piperazin-1-yl)-3-nitrobenzoate and analogous compounds:

Substituent Effects on Reactivity and Stability

- Nitro vs. Hydroxy/Carbamate Groups : The nitro group in the target compound is electron-withdrawing, reducing electron density at the benzene ring and increasing susceptibility to nucleophilic aromatic substitution. In contrast, the hydroxy group in Product 12 facilitates hydrogen-bond-driven crystallization , while carbamates (e.g., Product 12, Compound 15a) resist hydrolysis better than esters .

- Bromine vs. Methyl/Methoxy Substituents: The 2-bromobenzyl group introduces steric hindrance and polarizability, which may enhance halogen bonding in crystal packing (critical for X-ray crystallography, as noted in ) . By comparison, methyl or methoxy groups (Compound 15a) prioritize solubility and metabolic stability in pharmaceutical contexts .

Physicochemical Properties

- Molecular Weight & Lipophilicity: The bromine atom and nitro group increase the molecular weight (∼465 g/mol) and lipophilicity (clogP ∼3.5) of the target compound compared to non-halogenated analogs (e.g., Compound 15a, clogP ∼2.1).

- Melting Point & Crystallinity : The nitro group’s planar geometry and bromine’s heavy atom effect likely promote dense crystal packing, resulting in higher melting points (>150°C) versus carbamate derivatives (e.g., Product 12, mp ∼120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。